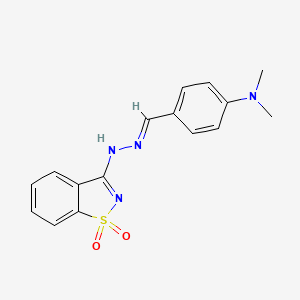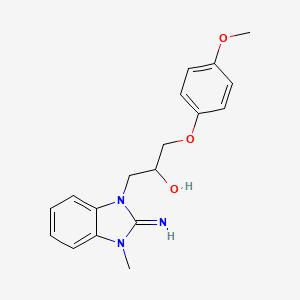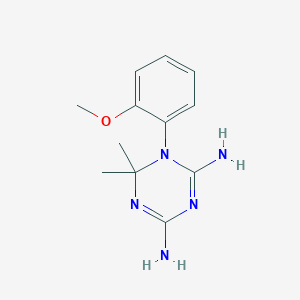
4-(Dimethylamino)benzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural features of both 4-(dimethylamino)benzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4-(Dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler compound used in various chemical reactions and as a reagent.
1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazone: Another related compound with potential biological activities.
Uniqueness
4-(Dimethylamino)benzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its combined structural features, which may confer distinct chemical and biological properties
特性
分子式 |
C16H16N4O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H16N4O2S/c1-20(2)13-9-7-12(8-10-13)11-17-18-16-14-5-3-4-6-15(14)23(21,22)19-16/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChIキー |
VOWZRFDMRWYYRB-GZTJUZNOSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
溶解性 |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11618432.png)
![2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
![ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11618446.png)
![1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11618458.png)
![Butyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11618466.png)

![6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618475.png)

![ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618490.png)
methylidene]benzamide](/img/structure/B11618491.png)
![4-tert-butyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11618495.png)

![5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11618506.png)
